1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one
CAS No.: 99895-18-8
Cat. No.: VC4404660
Molecular Formula: C19H17NO2
Molecular Weight: 291.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99895-18-8 |
|---|---|
| Molecular Formula | C19H17NO2 |
| Molecular Weight | 291.35 |
| IUPAC Name | 1-(2-hydroxyethyl)-4,6-diphenylpyridin-2-one |
| Standard InChI | InChI=1S/C19H17NO2/c21-12-11-20-18(16-9-5-2-6-10-16)13-17(14-19(20)22)15-7-3-1-4-8-15/h1-10,13-14,21H,11-12H2 |
| Standard InChI Key | FXOCJXXMULIBPJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)CCO |
Introduction
1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one is a synthetic organic compound belonging to the pyridine family. It is characterized by its molecular formula and structural features, which include a hydroxyethyl group attached to a diphenyl-substituted pyridine ring. Despite the lack of extensive literature on this specific compound, understanding its chemical properties and potential applications can be inferred from related compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of 1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one typically involves condensation reactions between appropriate precursors. For example, the reaction might involve a hydroxyethylamine derivative and a diphenylpyridine precursor in the presence of a suitable catalyst.
Potential Applications
While specific applications of this compound are not well-documented, compounds with similar structures are often explored for their biological activity, including potential roles in pharmaceuticals or as intermediates in organic synthesis.
Related Compounds
-
1-(2-Hydroxyethyl)-4,6-diphenylpyridine-2-thione: This compound, with a thione group instead of a ketone, has been studied more extensively. It has a CAS number of 96185-26-1 and a molecular weight of 307.409 g/mol .
-
1-Amino-4,6-diphenylpyridine-2-thione: Another related compound with an amino group, having a CAS number of 70965-50-3 and a molecular weight of 278.371 g/mol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume